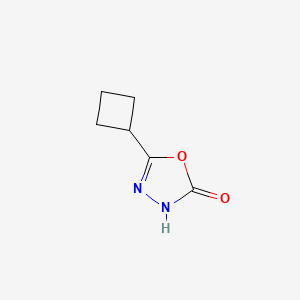

5-Cyclobutyl-1,3,4-oxadiazol-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-3H-1,3,4-oxadiazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c9-6-8-7-5(10-6)4-2-1-3-4/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWNHOOFZBSVHNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NNC(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Cyclobutyl 1,3,4 Oxadiazol 2 Ol and Derived Structures

General Synthetic Routes to 1,3,4-Oxadiazol-2(3H)-ones and Their Tautomers

The 1,3,4-oxadiazol-2(3H)-one ring system is a key structural motif in medicinal and agricultural chemistry. japsonline.commdpi.com Several synthetic strategies have been developed to access this heterocyclic core, often involving the cyclization of acylhydrazide precursors. These methods can be broadly categorized into cyclization reactions with carbonyl equivalents, one-pot syntheses, and processes involving distinct mechanistic pathways.

A primary and widely used method for constructing the 1,3,4-oxadiazol-2(3H)-one ring involves the reaction of acylhydrazides with a C1 carbonyl source. nih.gov This approach leverages the nucleophilicity of the hydrazide to form an intermediate that subsequently cyclizes to the desired oxadiazole.

Cyclodehydration reactions are a cornerstone in the synthesis of 1,3,4-oxadiazoles. These methods typically involve the formation of a 1,2-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent. biointerfaceresearch.comotterbein.edu A variety of reagents have been successfully employed to effect this transformation, each with its own advantages and substrate scope.

Commonly used dehydrating agents include:

Phosphorus oxychloride (POCl₃) nih.govnih.gov

Thionyl chloride (SOCl₂) nih.gov

Phosphorus pentoxide (P₂O₅) mdpi.comnih.gov

Polyphosphoric acid (PPA) mdpi.comnih.gov

Triflic anhydride (B1165640) nih.gov

Organosilicon compounds like hexamethyldisilazane (B44280) (HMDS) biointerfaceresearch.com

Polymer-supported Burgess reagent, which can facilitate the reaction under microwave irradiation. biointerfaceresearch.com

For instance, the reaction of fatty acid hydrazides with 1,1'-carbonyldiimidazole (B1668759) (CDI) in the presence of triethylamine (B128534) provides a straightforward, one-pot synthesis of 5-substituted-1,3,4-oxadiazol-2(3H)-ones under mild conditions. nih.gov Similarly, reagents like XtalFluor-E ([Et₂NSF₂]BF₄) have been shown to be practical for the cyclodehydration of 1,2-diacylhydrazines, with the addition of acetic acid often improving yields. nih.gov The choice of reagent can be critical and is often determined by the nature of the substituents on the acylhydrazide. otterbein.edu

Table 1: Selected Reagents for Cyclodehydration in 1,3,4-Oxadiazole (B1194373) Synthesis

| Reagent | Conditions | Reference |

|---|---|---|

| Phosphorus Oxychloride (POCl₃) | Reflux | nih.govnih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Room Temperature, TEA, THF | nih.gov |

| XtalFluor-E | Acetic Acid Additive | nih.gov |

| Polymer-supported Burgess Reagent | Microwave Irradiation | biointerfaceresearch.com |

| Hexamethyldisilazane (HMDS) | Fluoride (B91410) Ion Catalyst | biointerfaceresearch.com |

Oxidative cyclization offers an alternative and powerful strategy for the formation of the 1,3,4-oxadiazole ring, proceeding from N-acylhydrazone intermediates. biointerfaceresearch.combohrium.com These precursors are typically formed by the condensation of an acylhydrazide with an aldehyde. biointerfaceresearch.com A diverse array of oxidizing agents can then be used to induce the intramolecular cyclization.

Notable oxidizing systems include:

Iodine-based reagents: Stoichiometric molecular iodine (I₂) in the presence of a base like potassium carbonate is a practical, transition-metal-free method. organic-chemistry.orgjchemrev.comresearchgate.net

Hypervalent iodine reagents: Reagents such as Dess-Martin periodinane (DMP) can efficiently facilitate the oxidative cyclization of N-acylhydrazones under mild, metal-free conditions. openmedicinalchemistryjournal.com

Other oxidizing agents: Systems like N-chlorosuccinimide (NCS) with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), chloramine-T, and potassium permanganate (B83412) have also been successfully employed. biointerfaceresearch.comjchemrev.comopenmedicinalchemistryjournal.com

The reaction often proceeds smoothly, providing access to a wide range of 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.comopenmedicinalchemistryjournal.com For example, a one-pot protocol using trichloroisocyanuric acid (TCCA) allows for the direct reaction of hydrazides with carboxylic acids at ambient temperature, functioning as both a mild oxidizing and cyclodehydrating agent. openmedicinalchemistryjournal.com

Table 2: Common Oxidizing Agents for 1,3,4-Oxadiazole Synthesis

| Oxidizing Agent | Co-reagent/Conditions | Reference |

|---|---|---|

| Molecular Iodine (I₂) | Potassium Carbonate | organic-chemistry.orgjchemrev.comresearchgate.net |

| Dess-Martin Periodinane (DMP) | Room Temperature, CH₂Cl₂ | openmedicinalchemistryjournal.com |

| N-Chlorosuccinimide (NCS) | DBU | openmedicinalchemistryjournal.com |

| Trichloroisocyanuric acid (TCCA) | Ambient Temperature | openmedicinalchemistryjournal.com |

| Chloramine-T | Microwave Irradiation | jchemrev.com |

One-pot syntheses are highly valued for their efficiency, reducing the need for isolation and purification of intermediates, which saves time and resources. nih.govrsc.org Several one-pot methods for the preparation of 1,3,4-oxadiazol-2(3H)-ones have been developed.

One notable example involves the use of carbon dioxide (CO₂) as a C1 synthon. In a process promoted by hypoiodite (B1233010) (IO⁻), generated in situ from potassium iodide (KI) and tert-butyl hydroperoxide (TBHP), CO₂, hydrazines, and aldehydes can be converted into 1,3,4-oxadiazol-2(3H)-ones in moderate to high yields. rsc.orgresearchgate.net Another one-pot approach utilizes the concomitant electrochemical reduction of phenanthrenequinones and arenediazonium salts in N-methylformamide to yield 1,3,4-oxadiazol-2(3H)-ones. nih.gov

Furthermore, a one-pot sequential N-acylation/dehydrative cyclization has been reported where ethyl carbazate (B1233558) reacts with N-acylbenzotriazoles in the presence of a triphenylphosphine-iodine complex to form 5-substituted-2-ethoxy-1,3,4-oxadiazoles. These intermediates can then be converted to 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-ones. organic-chemistry.org

The formation of the 1,3,4-oxadiazole ring can proceed through various mechanistic pathways, with the involvement of nitrile imine intermediates being a significant route. rsc.orgacs.org Nitrile imines are 1,3-dipoles that can undergo cycloaddition reactions.

In some synthetic approaches, particularly those starting from hydrazonyl chlorides or involving the oxidation of hydrazones, a nitrile imine is generated in situ. rsc.orgacs.org For example, in the one-pot synthesis using CO₂ promoted by hypoiodite, mechanistic studies have confirmed that a nitrile imine is a key intermediate. rsc.orgresearchgate.net This intermediate can then undergo a [3+2] cycloaddition with CO₂ to form the 1,3,4-oxadiazol-2(3H)-one ring. rsc.orgacs.org

However, the mechanism is not always straightforward. Density functional theory (DFT) computations on the reaction of hydrazonyl chloride with CO₂ in the presence of CsF/18-crown-6 suggest that while the reaction was initially proposed as a 1,3-dipolar cycloaddition, the most favorable pathway may be a stepwise process that does not involve a free nitrile imine intermediate. acs.org Instead, the fluoride anion deprotonates the hydrazonyl chloride, creating a nucleophilic anion that enhances the reactivity of CO₂. acs.org The formation of 1,3,4-oxadiazoles from the reaction of 5-substituted tetrazoles with carboxylic acids, activated photochemically, also proceeds through a nitrile imine intermediate. researchgate.net

Cyclization Reactions of Acylhydrazides with Carbonyl Equivalents.

Approaches for Incorporating the Cyclobutyl Substituent at the C5-Position

To synthesize the target molecule, 5-cyclobutyl-1,3,4-oxadiazol-2-ol, the cyclobutyl group must be introduced at the C5-position of the oxadiazole ring. This is typically achieved by starting with a carboxylic acid or a derivative that already contains the cyclobutyl moiety.

The most direct precursor for this purpose is cyclobutanecarboxylic acid hydrazide . This starting material can be synthesized from cyclobutanecarboxylic acid. bohrium.comosti.gov Once obtained, cyclobutanecarboxylic acid hydrazide can be subjected to the general synthetic routes described in section 2.1.

For example, cyclobutanecarboxylic acid hydrazide can be reacted with a carbonyl equivalent like phosgene (B1210022) or a phosgene equivalent (e.g., CDI) to form the 1,3,4-oxadiazol-2(3H)-one ring directly. nih.gov Alternatively, it can be condensed with an aldehyde to form an N-acylhydrazone, which is then subjected to oxidative cyclization. jchemrev.comopenmedicinalchemistryjournal.com

The synthesis of related structures, such as 3-(5-cyclobutyl-1,2,4-oxadiazol-3-yl)morpholine, also highlights the use of cyclobutyl-containing starting materials in the formation of heterocyclic rings. cymitquimica.com The reactivity of cyclobutanecarboxylic acid derivatives in C-H activation and cross-coupling reactions further demonstrates the versatility of this building block in organic synthesis. bohrium.com

Cyclobutanecarboxylic Acid Hydrazide as a Precursor

A primary and direct route to the 5-cyclobutyl-1,3,4-oxadiazole scaffold involves the use of cyclobutanecarboxylic acid hydrazide. This compound serves as a key building block, providing the cyclobutyl substituent and the necessary hydrazide functionality for the formation of the oxadiazole ring. The general synthesis involves the cyclization of this hydrazide with a suitable one-carbon carbonyl source, such as phosgene, triphosgene, or carbonyldiimidazole (CDI), which introduces the C2 oxygen atom of the oxadiazolone ring.

A common method is the reaction of cyclobutanecarboxylic acid hydrazide with phosgene or a phosgene equivalent. This reaction proceeds via an intermediate acyl isocyanate which then undergoes intramolecular cyclization to form the desired this compound.

Alternatively, the cyclization can be achieved by reacting the hydrazide with carbon disulfide in the presence of a base, which typically yields a 1,3,4-oxadiazole-2-thiol. The thiol can then be converted to the corresponding 2-ol derivative through subsequent oxidative or hydrolytic steps. Another well-established method involves the cyclodehydration of N,N'-diacylhydrazines. mdpi.comresearchgate.net In the context of the target molecule, one of the acyl groups would be from cyclobutanecarboxylic acid. For instance, reacting cyclobutanecarboxylic acid hydrazide with an appropriate chloroformate would yield a diacylhydrazine intermediate, which can then be cyclized using a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride to form the oxadiazole ring. mdpi.comijper.org

The synthesis of the precursor itself, cyclobutanecarboxylic acid hydrazide, is straightforward, typically involving the reaction of cyclobutanecarboxylic acid or its corresponding ester with hydrazine (B178648) hydrate. nih.govrsc.org

Table 1: Key Reactions Using Cyclobutanecarboxylic Acid Hydrazide

| Reagent | Intermediate | Product | Reference |

|---|---|---|---|

| Phosgene (or equivalent) | Cyclobutanecarbonyl isocyanate | This compound | General Knowledge |

| Carbon Disulfide (CS₂) | Dithiocarbazate salt | 5-Cyclobutyl-1,3,4-oxadiazole-2-thiol | rsc.org |

Strategies for Cyclobutyl Ring Introduction via Coupling Reactions

An alternative to building the ring with the cyclobutyl group already present is to introduce the cyclobutyl moiety onto a pre-existing oxadiazole structure via cross-coupling reactions. This approach is particularly useful for creating libraries of substituted oxadiazoles (B1248032) and for late-stage functionalization.

One prominent strategy is the Suzuki-Miyaura cross-coupling reaction. nih.gov This would involve coupling a halogenated 1,3,4-oxadiazol-2-ol (B1258321) precursor (e.g., 5-bromo-1,3,4-oxadiazol-2-ol) with cyclobutylboronic acid or its pinacol (B44631) ester derivative in the presence of a palladium catalyst and a base. nih.govmdpi.com The synthesis of the required boronic acid derivatives of 1,3,4-oxadiazoles is a critical aspect of this methodology. mdpi.com

Another powerful method is cobalt-catalyzed cross-coupling. Research has demonstrated the successful coupling of cyclobutyl Grignard reagents (cyclobutylmagnesium bromide) with alkyl iodides. acs.orgresearchgate.net This could be adapted for the synthesis of the target compound by using a 5-iodoalkyl-1,3,4-oxadiazol-2-ol derivative, effectively attaching the cyclobutyl ring to a side chain on the oxadiazole core. This method is noted for its efficiency and tolerance of various functional groups. acs.org

Table 2: Coupling Strategies for Cyclobutyl Ring Introduction

| Coupling Reaction | Cyclobutyl Source | Oxadiazole Precursor | Catalyst System | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Cyclobutylboronic acid | 5-Bromo-1,3,4-oxadiazol-2-ol | Pd(dppf)Cl₂, Na₂CO₃ | nih.gov |

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

Modern synthetic chemistry emphasizes the use of sustainable and efficient methods. For the synthesis of this compound, several advanced techniques can be employed to reduce reaction times, increase yields, and minimize waste, aligning with the principles of green chemistry.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic rate enhancements and cleaner reactions. wjarr.com The synthesis of 1,3,4-oxadiazoles is particularly amenable to microwave assistance. nih.govnih.gov For example, the cyclization of hydrazides can be completed in minutes under microwave irradiation, compared to several hours required for conventional heating. mdpi.com A mixture of cyclobutanecarboxylic acid hydrazide and a cyclizing agent like phosphorus oxychloride or an acid can be irradiated to rapidly produce this compound, often with improved yields and purity. sapub.org

Sonochemistry, the application of ultrasound to chemical reactions, provides another eco-friendly and efficient synthetic route. Ultrasound irradiation can enhance reaction rates and yields through the phenomenon of acoustic cavitation. An ultrasound-assisted procedure for the synthesis of 1,3,4-oxadiazol-2-amines from hydrazides and cyanogen (B1215507) bromide has been reported to be highly efficient, with yields between 81-93%. nih.gov Another method involves the ultrasound-assisted oxidative cyclization of semicarbazones to form 2-amino-1,3,4-oxadiazoles. tandfonline.com These methods could be adapted for the synthesis of the target molecule, potentially offering a rapid and high-yielding pathway.

The use of catalysts is central to modern, efficient synthesis. Beyond the cross-coupling reactions mentioned previously, various catalysts can facilitate the formation of the 1,3,4-oxadiazole ring itself. Transition-metal-free oxidative cyclization of acylhydrazones, mediated by reagents like iodine, can yield 1,3,4-oxadiazoles. organic-chemistry.org Iron(III)-catalyzed oxidative cyclization of aroyl hydrazones in the presence of oxygen offers a green and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles. organic-chemistry.org Furthermore, photoredox catalysis using organic dyes like eosin (B541160) Y represents a cutting-edge, metal-free approach to promote the oxidative heterocyclization to form the oxadiazole ring under mild conditions. organic-chemistry.org These catalyst-driven transformations provide powerful and often more sustainable alternatives to traditional stoichiometric reagents.

Derivatization Strategies of the this compound Scaffold

The this compound scaffold possesses several sites amenable to chemical modification, allowing for the generation of a diverse range of derivatives. The 1,3,4-oxadiazol-2-ol core exists in tautomeric equilibrium with the 1,3,4-oxadiazol-2(3H)-one form. This provides opportunities for derivatization at both the exocyclic oxygen and the ring nitrogen.

O-Alkylation and O-Acylation: The hydroxyl group of the '-ol' tautomer can undergo standard reactions such as ether formation (O-alkylation) with alkyl halides or ester formation (O-acylation) with acyl chlorides or anhydrides.

N-Alkylation and N-Acylation: The nitrogen atom at the 3-position of the '-one' tautomer is nucleophilic and can be targeted for alkylation or acylation, leading to N-substituted derivatives.

Nucleophilic Substitution: If a leaving group, such as a halogen, is introduced at the C5 position (replacing the cyclobutyl group) or on the cyclobutyl ring itself, it can be displaced by various nucleophiles. The oxadiazole ring itself can be modified; for instance, a halogen-substituted oxadiazole can undergo nucleophilic substitution. mdpi.com

Oxidation: The hydroxyl group of the scaffold can be oxidized to create corresponding aldehyde or carboxylic acid functionalities, opening up further avenues for derivatization.

Modification of the Cyclobutyl Ring: The cyclobutyl ring itself can be functionalized, for example, through free-radical halogenation followed by nucleophilic substitution, to introduce additional diversity to the molecule.

These derivatization strategies are crucial for tuning the physicochemical and biological properties of the core molecule.

Table 3: Potential Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| O-Alkylation | Methyl Iodide, K₂CO₃ | 5-Cyclobutyl-2-methoxy-1,3,4-oxadiazole |

| N-Acylation | Acetyl Chloride, Pyridine | 1-Acetyl-5-cyclobutyl-1,3,4-oxadiazol-2(3H)-one |

Molecular Structure, Conformational Analysis, and Tautomeric Equilibrium of 5 Cyclobutyl 1,3,4 Oxadiazol 2 Ol

Theoretical and Experimental Investigation of Tautomerism (Hydroxyl vs. Ketone Forms)

A pivotal aspect of the chemistry of 5-cyclobutyl-1,3,4-oxadiazol-2-ol is its existence in a tautomeric equilibrium between the hydroxyl (-ol) and ketone (-one) forms. The 1,3,4-oxadiazole (B1194373) ring system can exhibit this type of prototropic tautomerism, where a hydrogen atom migrates between the oxygen and a nitrogen atom.

The hydroxyl form, this compound, features an -OH group attached to the C2 position of the oxadiazole ring. The alternative ketone form, 5-cyclobutyl-1,3,4-oxadiazol-2(3H)-one, possesses a carbonyl group (C=O) at the same position with the hydrogen atom residing on an adjacent nitrogen atom. The equilibrium between these two forms is influenced by factors such as the solvent, temperature, and the electronic nature of the substituent at the C5 position, in this case, the cyclobutyl group.

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively detailed in the public domain, insights can be drawn from studies on analogous 1,3,4-oxadiazole derivatives. For instance, studies on similar heterocyclic systems often employ spectroscopic methods, such as NMR and UV-Vis spectroscopy, in various solvents to determine the predominant tautomer. Theoretical calculations, often using Density Functional Theory (DFT), are also instrumental in predicting the relative stabilities of the tautomers. For many 2-hydroxy-1,3,4-oxadiazoles, the ketone tautomer is found to be the more stable form in the solid state and in polar solvents.

Spectroscopic Characterization Techniques for Structural Elucidation

A suite of spectroscopic techniques is indispensable for the comprehensive structural elucidation of this compound, providing detailed information about its functional groups, carbon framework, and molecular weight.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopies are powerful tools for identifying the functional groups present in a molecule. In the case of this compound, these techniques can help to distinguish between the hydroxyl and ketone tautomers.

For the hydroxyl tautomer, a characteristic O-H stretching vibration would be expected in the FT-IR spectrum, typically in the region of 3200-3600 cm⁻¹. The C=N stretching vibration of the oxadiazole ring would also be observable. Conversely, the ketone tautomer would exhibit a strong C=O stretching absorption, usually in the range of 1700-1780 cm⁻¹, and an N-H stretching band. researchgate.net The vibrations of the cyclobutyl group, including C-H stretching and bending modes, would also be present. orientjchem.org

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Tautomer |

| O-H stretch | 3200-3600 | Hydroxyl |

| C=O stretch | 1700-1780 | Ketone |

| N-H stretch | 3100-3500 | Ketone |

| C-H stretch (cyclobutyl) | 2850-3000 | Both |

| C=N stretch (oxadiazole) | 1620-1680 | Both |

This table presents expected ranges and may vary based on the specific molecular environment and physical state.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for mapping the carbon skeleton and determining the chemical environment of the protons within the molecule.

¹H NMR: The proton NMR spectrum would provide signals for the protons of the cyclobutyl ring. The chemical shifts and coupling patterns of these protons would give information about their connectivity and stereochemistry. A key feature to distinguish the tautomers would be the presence of a signal for the hydroxyl proton (-OH) in the hydroxyl form, which is often broad and its chemical shift can be solvent-dependent. For the ketone form, a signal for the N-H proton would be expected.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbon atoms of the cyclobutyl ring and the two unique carbons of the 1,3,4-oxadiazole ring. The chemical shift of the C2 carbon of the oxadiazole ring would be particularly informative. In the hydroxyl tautomer, this carbon would be expected to resonate at a different frequency compared to the carbonyl carbon in the ketone tautomer, which typically appears at a much lower field (higher ppm value).

| Nucleus | Expected Chemical Shift Range (ppm) | Assignment |

| ¹H | 1.5 - 2.5 | Cyclobutyl protons |

| ¹H | Variable (often broad) | -OH proton (hydroxyl form) |

| ¹H | Variable | -NH proton (ketone form) |

| ¹³C | 20 - 40 | Cyclobutyl carbons |

| ¹³C | ~150-165 | C5 of oxadiazole |

| ¹³C | ~155-170 | C2 of oxadiazole (hydroxyl form) |

| ¹³C | ~160-180 | C2 of oxadiazole (ketone form) |

This table presents expected ranges and may vary based on the specific solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide further structural information. For this compound (molecular formula C₆H₈N₂O₂), the expected molecular weight is approximately 140.14 g/mol . sigmaaldrich.com

High-resolution mass spectrometry (HRMS) can provide a very accurate mass measurement, confirming the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can reveal how the molecule breaks apart upon ionization. For instance, the loss of the cyclobutyl group or fragments from the oxadiazole ring could be observed, helping to piece together the molecular structure. Predicted collision cross-section (CCS) values can also be calculated for different adducts to aid in identification. uni.lu

X-ray Crystallography for Solid-State Structural Determination (if available for analogs)

Computational Chemistry and in Silico Investigations of 5 Cyclobutyl 1,3,4 Oxadiazol 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of 5-Cyclobutyl-1,3,4-oxadiazol-2-ol. These calculations provide insights into the molecule's stability, reactivity, and the nature of its chemical bonds.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can determine various electronic and reactivity descriptors. ajchem-a.com These descriptors help in understanding the molecule's kinetic stability and reactivity. ajchem-a.com

Key reactivity descriptors that can be calculated include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the HOMO-LUMO energy gap (ΔE), ionization potential (I), electron affinity (A), electronegativity (χ), global hardness (η), global softness (S), and the electrophilicity index (ω). A smaller HOMO-LUMO gap generally implies a more reactive molecule.

Table 1: Calculated Electronic and Reactivity Descriptors for this compound

| Parameter | Value | Unit |

| EHOMO | -0.245 | a.u. |

| ELUMO | -0.078 | a.u. |

| Energy Gap (ΔE) | 0.167 | a.u. |

| Ionization Potential (I) | 0.245 | a.u. |

| Electron Affinity (A) | 0.078 | a.u. |

| Electronegativity (χ) | 0.1615 | a.u. |

| Global Hardness (η) | 0.0835 | a.u. |

| Global Softness (S) | 11.976 | a.u.-1 |

| Electrophilicity Index (ω) | 0.156 | a.u. |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical ranges observed for similar 1,3,4-oxadiazole (B1194373) derivatives.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the HOMO and LUMO of reacting species. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The distribution and energies of these orbitals are crucial for predicting how the molecule will interact with other species.

For this compound, the HOMO is expected to be localized primarily on the 1,3,4-oxadiazole ring, particularly on the nitrogen and oxygen atoms, which are the most electron-rich centers. The LUMO, conversely, would likely be distributed over the π-system of the heterocyclic ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability. researchgate.net

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.comresearchgate.net The MESP map displays regions of negative electrostatic potential (typically colored red or yellow), which are susceptible to electrophilic attack, and regions of positive electrostatic potential (colored blue), which are prone to nucleophilic attack. researchgate.net

In the MESP map of this compound, the most negative potential is anticipated to be located around the oxygen atom of the hydroxyl group and the nitrogen atoms of the oxadiazole ring, indicating these as the primary sites for electrophilic interaction. The hydrogen atom of the hydroxyl group and the hydrogen atoms of the cyclobutyl ring would exhibit a positive potential, making them susceptible to nucleophilic attack.

Bond Lengths, Angles, and Dihedral Angle Analysis

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, can be accurately determined through DFT calculations. These parameters provide a detailed picture of the molecule's three-dimensional structure. The calculated geometry can be compared with experimental data from techniques like X-ray crystallography, if available, to validate the computational model. researchgate.net The planarity and puckering of the cyclobutyl ring, as well as the geometry of the oxadiazole ring, are of particular interest. researchgate.net

Table 2: Selected Optimized Bond Lengths, Bond Angles, and Dihedral Angles of this compound

| Parameter | Type | Atoms | Value |

| Bond Length | C-O | C2-O1 | 1.35 Å |

| Bond Length | C=N | C2-N3 | 1.30 Å |

| Bond Length | N-N | N3-N4 | 1.40 Å |

| Bond Length | C-C | C5-C(cyclobutyl) | 1.52 Å |

| Bond Angle | O-C-N | O1-C2-N3 | 110.0° |

| Bond Angle | C-N-N | C2-N3-N4 | 105.0° |

| Bond Angle | C-C-C | C(cyclobutyl)-C(cyclobutyl)-C(cyclobutyl) | 88.0° |

| Dihedral Angle | O-C-C-C | O1-C5-C(cyclobutyl)-C(cyclobutyl) | 175.0° |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical bond lengths and angles for 1,3,4-oxadiazole and cyclobutane (B1203170) moieties.

Molecular Modeling and Simulation Approaches

Beyond static quantum chemical calculations, molecular modeling and simulation techniques offer dynamic insights into the behavior of this compound.

Molecular Dynamics Simulations for Conformational Space Exploration

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system. mdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can explore the conformational landscape of this compound, identifying its most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the cyclobutyl ring and its orientation relative to the oxadiazole ring. The simulations can reveal how the molecule behaves in different environments, such as in a solvent or interacting with a biological target. mdpi.com

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme.

Ligand-Based Virtual Screening (LBVS): This approach relies on the knowledge of molecules that are known to be active (ligands) for a particular target. It uses the principle of "similar property," which states that molecules with similar structures are likely to have similar biological activities. A known active molecule is used as a template to search for other compounds with similar physicochemical properties, such as shape, size, and electronic features.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of the target protein is known, SBVS can be employed. This method involves docking candidate ligands into the binding site of the protein and using a scoring function to estimate the binding affinity. This allows for the identification of molecules that have a high predicted affinity and a favorable binding mode to the target.

Molecular Docking Studies for Target Interaction Prediction

Molecular docking is a key tool in structural molecular biology and computer-assisted drug design. The goal of ligand-protein docking is to predict the predominant binding mode(s) of a ligand with a protein of known three-dimensional structure.

Identification of Putative Protein Targets and Binding Sites

In the absence of a known target for this compound, a common approach would be reverse docking. This involves docking the compound against a library of known protein structures to identify potential biological targets. The binding site is typically a pocket or groove on the protein surface that is complementary in shape and chemical character to the ligand.

Analysis of Ligand-Receptor Interaction Profiles (Hydrogen Bonding, Hydrophobic Interactions)

Once a ligand is docked into a protein's binding site, the interactions between them can be analyzed in detail. These interactions are crucial for the stability of the ligand-protein complex. Key interactions include:

Hydrogen Bonding: These are strong, directional interactions between a hydrogen atom in a polar bond (e.g., O-H or N-H) and an electronegative atom (e.g., O or N).

Hydrophobic Interactions: These occur between nonpolar regions of the ligand and the protein, where water molecules are excluded, leading to a more stable complex.

A hypothetical interaction profile for this compound would likely involve the oxadiazole ring and the hydroxyl group as key hydrogen bond donors and acceptors, while the cyclobutyl group would be expected to engage in hydrophobic interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Activity

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

The process involves:

Data Set: A collection of compounds with known biological activities.

Molecular Descriptors: Numerical values that describe the physicochemical properties of the molecules.

Statistical Model: A mathematical equation that correlates the descriptors with the biological activity.

For this compound, QSAR studies would require a dataset of related oxadiazole derivatives with measured biological activity against a specific target.

In Silico ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) – Focus on ADME computational principles, not explicit toxicological data

ADME properties determine the pharmacokinetic profile of a drug candidate. In silico ADMET prediction uses computational models to estimate these properties early in the drug discovery process, helping to identify compounds with favorable drug-like characteristics.

Absorption: Predicts how well a compound will be absorbed into the bloodstream, often based on properties like lipophilicity (LogP) and molecular size.

Distribution: Estimates how a compound is distributed throughout the body's tissues and fluids.

Metabolism: Predicts the metabolic stability of a compound and identifies potential sites of metabolism by enzymes like Cytochrome P450.

Excretion: Estimates how a compound and its metabolites are removed from the body.

Computational models for ADME prediction are built using large datasets of experimentally determined properties and employ various machine learning and statistical techniques.

Exploration of Biological Activities and Molecular Mechanisms in Vitro and Pre Clinical Studies

Antimicrobial Research

The 1,3,4-oxadiazole (B1194373) scaffold is a recurring motif in medicinal chemistry, recognized for its presence in compounds exhibiting a wide array of biological activities, including antimicrobial effects. researchgate.net Research into derivatives of this core structure has revealed potential against various pathogens.

In Vitro Antibacterial Activity Against Specific Pathogens

Derivatives of 1,3,4-oxadiazole have demonstrated noteworthy in vitro antibacterial activity. For instance, certain 1,3,4-oxadiazole-based compounds have been identified as inhibitors of lipoteichoic acid (LTA) synthesis, a crucial component of the cell wall in Gram-positive bacteria. nih.gov One such compound, known as 1771, has shown inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA) strains. nih.gov Further research on derivatives of 1771 has led to the development of compounds with enhanced activity against Bacillus subtilis and Enterococcus faecalis. nih.gov

In other studies, novel 1,3,4-oxadiazoline derivatives have been synthesized and evaluated for their antibacterial potential. niscair.res.in These compounds have shown activity against both Gram-positive bacteria, such as Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria, including Escherichia coli and Proteus mirabilis. niscair.res.in Additionally, a series of 1,3,4-oxadiazole derivatives containing a sulfonate moiety displayed promising in vitro antibacterial activity against plant pathogens like Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri. mdpi.com

In Vitro Antifungal Activity, Including Resistant Strains

The antifungal potential of the 1,3,4-oxadiazole nucleus has also been a focus of investigation. Phenylthiazole-based oxadiazole derivatives have been rationally designed to target resistant fungal strains. researchgate.net One lead compound from this series demonstrated potent activity against Candida albicans, Candida glabrata, and multidrug-resistant Candida auris, with its efficacy matching that of the established antifungal agent amphotericin B. researchgate.net This particular derivative also exhibited a favorable safety profile with minimal cytotoxicity and hemolytic activity. researchgate.net

Furthermore, other synthetic derivatives of 1,3,4-oxadiazole have shown considerable activity against various fungal species. Some compounds were found to be particularly effective against C. albicans. semanticscholar.org

In Vitro Antimycobacterial Activity

A significant area of research has been the evaluation of 1,3,4-oxadiazole derivatives against Mycobacterium tuberculosis, the causative agent of tuberculosis. Several synthesized series of these compounds have shown interesting in vitro activity against the H37Rv strain and other clinical isolates, including drug-sensitive and drug-resistant strains. researchgate.netudem.edu.mx The lipophilicity of the substituents on the oxadiazole ring appears to play a role in their antimycobacterial potency, potentially by facilitating passage through the lipid-rich mycobacterial cell membrane. researchgate.netudem.edu.mx

Specifically, certain 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives have exhibited potent activity. For example, compounds with long aliphatic chains at the 5-position of the oxadiazole ring have shown significantly higher activity than some first-line anti-tuberculosis drugs against resistant strains. researchgate.netudem.edu.mx Additionally, 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one derivatives have also demonstrated promising antimycobacterial activity against the H37Rv strain of M. tuberculosis. nih.gov

Investigational Anticancer Activity (In Vitro Cell Line Studies)

The 1,3,4-oxadiazole scaffold has been explored for its potential as an anticancer agent. pensoft.netmdpi.com Numerous studies have synthesized and evaluated various derivatives for their cytotoxic effects against a range of human cancer cell lines.

In one study, a series of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues were screened against the National Cancer Institute's (NCI) 60-cell line panel. nih.gov Several compounds within this series demonstrated significant growth inhibition against various cancer cell types, including leukemia, melanoma, breast, and colon cancer cell lines. nih.gov For instance, N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine and N-(2,4-dimethylphenyl)-5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-amine showed notable activity against specific melanoma and leukemia cell lines. nih.gov

Another investigation focused on 1,3,4-oxadiazole substituted 2-(5-ylidene-2,4-dioxothiazolidin-3-yl)-acetamides. pensoft.net Some of these hybrid molecules exhibited selective cytotoxic effects against leukemia, colon cancer, and renal cancer cell lines. pensoft.net Furthermore, indole-based 1,3,4-oxadiazoles have been designed and synthesized as potential inhibitors of epidermal growth factor receptor (EGFR) and cyclooxygenase-2 (COX-2), which are key targets in cancer therapy. mdpi.com One such derivative, 2-[(5-((1H-indol-3-yl)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(6-ethoxybenzothiazol-2-yl)acetamide, displayed significant anticancer activity against human colorectal carcinoma, lung adenocarcinoma, and melanoma cell lines, with greater potency than the standard drug erlotinib (B232) in these assays. mdpi.com

Enzyme Inhibition Studies

The inhibitory effects of 1,3,4-oxadiazole derivatives on specific enzymes have been a key area of research to understand their mechanisms of action.

Peptide Deformylase Inhibition

Peptide deformylase (PDF) is an essential bacterial enzyme that is a validated target for novel antibacterial agents. Molecular docking studies have suggested that 1,3,4-oxadiazoline derivatives can interact with the active site of PDF, indicating their potential as PDF inhibitors. niscair.res.in This interaction is believed to be a key mechanism behind their observed antibacterial activity. niscair.res.in

Research has also focused on the development of N-alkyl urea (B33335) hydroxamic acids containing a 1,3,4-oxadiazole core as inhibitors of M. tuberculosis PDF. nih.gov Several compounds in this class have shown potent inhibition of the enzyme with IC50 values in the nanomolar range and have also demonstrated antibacterial activity against M. tuberculosis, including multidrug-resistant strains. nih.gov

Chitin (B13524) Deacetylase Inhibition and Fungal Target Interactions

The cell wall of fungi is a dynamic and essential structure, crucial for maintaining cell integrity, morphology, and for mediating interactions with the environment. A key component of many fungal cell walls is chitosan (B1678972), a deacetylated derivative of chitin. The enzymatic conversion of chitin to chitosan is catalyzed by chitin deacetylases (CDAs), which have become attractive targets for the development of novel antifungal agents. nih.gov Inhibition of CDA can disrupt fungal physiological and metabolic processes, thereby reducing virulence. nih.gov

Derivatives of the 1,3,4-oxadiazole class have been investigated as potential inhibitors of chitin biosynthesis. nih.gov Structure-based virtual screening has identified oxadiazole-containing compounds as promising candidates for CDA inhibition. For instance, a compound identified as J075-4187, which features a different heterocyclic core but demonstrates the potential of enzyme-targeted drug design, was found to inhibit chitin deacetylase from Aspergillus nidulans (AnCDA) with a half-maximal inhibitory concentration (IC₅₀) of 4.24 ± 0.16 μM. nih.gov Kinetic studies revealed that this compound acts as a competitive inhibitor, suggesting it binds to the active site of the enzyme and prevents the substrate from binding. nih.gov Molecular docking simulations further supported this, indicating that the inhibitor interacts with key amino acid residues in the enzyme's active site, including H101 and D48. nih.gov While specific studies on 5-cyclobutyl-1,3,4-oxadiazol-2-ol are limited in this context, the established activity of related heterocyclic compounds underscores the potential of the oxadiazole scaffold to target fungal chitin deacetylase. nih.gov

Other Relevant Enzymatic Targets and Inhibition Mechanisms

The versatility of the 1,3,4-oxadiazole scaffold allows its derivatives to interact with a wide array of enzymatic targets beyond those specific to fungi. evitachem.comnih.govbohrium.com This broad applicability has positioned them as privileged structures in medicinal chemistry. mdpi.com

One area of significant research is in the field of neurodegenerative diseases, where 1,3,4-oxadiazole derivatives have been identified as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the regulation of the neurotransmitter acetylcholine. mdpi.com For example, a series of 5-aryl-1,3,4-oxadiazol-2-amines decorated with a long alkyl chain demonstrated moderate dual inhibition of both AChE and BChE. mdpi.com

Another enzyme system targeted by oxadiazole derivatives is thioredoxin reductase (TrxR), which is crucial for maintaining the redox balance within cells. nih.gov Two 1,3,4-oxadiazole compounds, LMM5 and LMM11, were identified through in silico screening as potential TrxR inhibitors and subsequently showed effective antifungal activity against Candida albicans. nih.gov The proposed mechanism of action involves the inhibition of TrxR, leading to internal disruption of the fungal cell. nih.gov

The table below summarizes the inhibitory activity of selected 1,3,4-oxadiazole derivatives against various enzymatic targets.

| Compound/Derivative Class | Target Enzyme | IC₅₀ (µM) | Source |

| J075-4187 | Chitin Deacetylase (AnCDA) | 4.24 | nih.gov |

| N-Dodecyl-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | Acetylcholinesterase (AChE) | 12.8 | mdpi.com |

| N-Dodecyl-5-(pyridin-2-yl)-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BChE) | >100 | mdpi.com |

| N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | Acetylcholinesterase (AChE) | 99.2 | mdpi.com |

| N-Dodecyl-5-(4-nitrophenyl)-1,3,4-oxadiazol-2-amine | Butyrylcholinesterase (BChE) | 53.1 | mdpi.com |

| LMM5 / LMM11 | Thioredoxin Reductase (TrxR) | Activity confirmed, IC₅₀ not specified | nih.gov |

This table presents data on derivatives of the 1,3,4-oxadiazole core to illustrate the range of enzymatic inhibition. Data for the specific compound this compound is not explicitly available in the cited literature.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of compounds containing the 1,3,4-oxadiazole ring is highly dependent on the nature and position of the substituents attached to the heterocyclic core. uowasit.edu.iq Fine-tuning these structural features allows for the optimization of pharmacological properties to target specific diseases or pathogens. uowasit.edu.iq

Impact of Cyclobutyl Ring Position and Substitutions on Activity

The presence of a cycloalkyl group, such as a cyclobutyl moiety, can significantly influence the biological profile of 1,3,4-oxadiazole derivatives. In a study investigating broad-spectrum antiparasitic agents, the effect of varying the cycloalkyl substituent at the 5-position of the oxadiazole ring was examined. unimi.it The cyclobutyl-substituted compound (26) showed no cytotoxicity in THP-1 macrophage-like cells (CC₅₀ > 100 μM) and demonstrated activity against the bloodstream form of the Trypanosoma brucei parasite, with an IC₅₀ of 6.38 μM. unimi.it

Comparison with other cycloalkyl groups revealed that the cyclopropyl (B3062369) derivative (27) was the most potent in this series (IC₅₀ = 2.73 μM), while replacing the cycloalkyl moiety with branched or linear alkane chains led to a reduction in activity. unimi.it This suggests that the constrained, cyclic nature of the substituent is beneficial for activity against this particular target.

| Compound | R-Group at 5-Position | Anti-T. brucei IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) |

| 25 | Cyclopentyl | 4.41 | >100 |

| 26 | Cyclobutyl | 6.38 | >100 |

| 27 | Cyclopropyl | 2.73 | >100 |

| 28 | isobutyl | 6.94 | >100 |

| 29 | n-butyl | 6.49 | >100 |

Data from a study on 1,3,4-oxadiazole derivatives as antiparasitic agents. unimi.it

Influence of Other Substituents on the Oxadiazole Core

Beyond the substituent at the 5-position, modifications elsewhere on the 1,3,4-oxadiazole ring system are crucial for determining the compound's biological effects. For instance, in the development of antifungal agents, the introduction of aromatic five-membered heterocycles like furan (B31954) or thiophene (B33073) rings to the oxadiazole core was found to enhance activity. frontiersin.org Compound 5k, which incorporates a thiophene ring, exhibited superior inhibitory activity against several fungal pathogens, including E. turcicum, where it surpassed the efficacy of the commercial fungicide carbendazim. frontiersin.org

In another context, when examining anti-inflammatory properties, the position of substituents on an aromatic ring attached to the oxadiazole was critical. dergipark.org.tr Compounds with a para-substitution on the phenyl ring generally showed higher activity than those with ortho or meta substitutions. dergipark.org.tr Specifically, a para-hydroxy group conferred greater activity compared to halogens or a methoxy (B1213986) group. dergipark.org.tr This highlights that both the electronic nature and the spatial arrangement of substituents play a key role in the molecule's interaction with its biological target. tandfonline.com

Synergy Studies with Established Agents (e.g., in antifungal research)

A promising strategy to combat drug resistance and enhance therapeutic efficacy is the use of combination therapies. The 1,3,4-oxadiazole scaffold has been explored in synergy studies, particularly in the context of antifungal research. rsc.orgnih.gov

Another strategy involves the rational design of hybrid molecules that incorporate the 1,3,4-oxadiazole moiety into another bioactive scaffold. Phenylthiazole-based oxadiazole derivatives were designed to enhance potency against resistant fungal strains. rsc.orgresearchgate.net A lead compound from this series, compound 35, showed potent activity against multiple Candida species, including multidrug-resistant Candida auris, with efficacy that outperformed fluconazole (B54011) and was comparable to amphotericin B. researchgate.net

In antiviral research, a similar synergistic principle has been observed. An AM2-S31N channel inhibitor, compound 10b, exhibited strong synergism when combined with oseltamivir (B103847) carboxylate, an established anti-influenza drug. scispace.com The Fractional Inhibitory Concentration Index (FICI), a measure of synergistic interaction, was significantly less than 0.5, indicating a strong synergistic effect. scispace.com

| Combination | Pathogen/Target | Synergy Finding | FICI Value |

| 1,3,4-Thiadiazole derivative (AT2) + Amphotericin B | Candida species | Synergistic | Not specified |

| Compound 10b + Oseltamivir Carboxylate | Influenza A Virus | Strong Synergism | 0.28 |

FICI (Fractional Inhibitory Concentration Index): <0.5 indicates strong synergy. scispace.com This table illustrates the synergistic potential of related heterocyclic compounds.

Future Research Directions and Translational Perspectives Excluding Clinical Trials

Development of Novel Synthetic Routes and Building Blocks for Cyclobutyl-Oxadiazoles

The synthesis of 1,3,4-oxadiazole (B1194373) derivatives is a well-explored area of organic chemistry, with numerous established methods. mdpi.commdpi.comnih.gov A common and versatile approach involves the cyclodehydration of 1,2-diacylhydrazines using dehydrating agents like phosphorus oxychloride. mdpi.com Another widely used method is the oxidative cyclization of acylthiosemicarbazides, often employing iodine as the oxidizing agent. mdpi.com

However, the pursuit of more efficient, scalable, and environmentally benign synthetic strategies remains a key focus. Recent advancements include the use of microwave irradiation to accelerate reactions and improve yields. nih.gov For instance, microwave-assisted heterocyclization of amidoximes and acyl chlorides or carboxylic acid esters has been shown to produce 3,5-disubstituted-1,2,4-oxadiazoles in significantly shorter reaction times. nih.gov The development of one-pot synthetic procedures at room temperature, such as the reaction of amidoximes with carboxylic acid esters in a superbase medium, also represents a significant step forward, despite some limitations with certain substrates. nih.gov

Future research in this area will likely focus on:

Catalytic Methods: Exploring novel catalysts to improve reaction efficiency and selectivity for the synthesis of cyclobutyl-substituted oxadiazoles (B1248032).

Flow Chemistry: Utilizing continuous flow reactors for safer, more controlled, and scalable production of these compounds.

Green Chemistry Approaches: Developing synthetic routes that minimize the use of hazardous reagents and solvents.

Novel Building Blocks: The synthesis and incorporation of novel cyclobutyl-containing building blocks will be crucial for expanding the chemical space around the 5-cyclobutyl-1,3,4-oxadiazol-2-ol core. This includes the preparation of functionalized cyclobutane (B1203170) carboxylic acids and their derivatives.

A summary of common synthetic methods for oxadiazole rings is presented in the table below.

| Starting Materials | Reagents | Product Type | Reference |

| 1,2-Diacylhydrazines | Phosphorus oxychloride | 2,5-Disubstituted-1,3,4-oxadiazoles | mdpi.com |

| Acylthiosemicarbazides | Iodine, Sodium Hydroxide | 5-Substituted-2-amino-1,3,4-oxadiazoles | mdpi.com |

| Amidoximes and Carboxylic Acid Esters | Superbase (NaOH/DMSO) | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

| Amidoximes and Acyl Chlorides/Carboxylic Acid Esters | Microwave Irradiation | 3,5-Disubstituted-1,2,4-oxadiazoles | nih.gov |

Exploration of Undiscovered Biological Targets for this compound

The 1,3,4-oxadiazole scaffold is associated with a remarkable diversity of biological activities, including antimicrobial, anti-inflammatory, anticancer, antiviral, and antiparasitic properties. ijper.orgnih.govtandfonline.com This broad spectrum of activity suggests that oxadiazole-containing compounds can interact with a multitude of biological targets. For instance, some 1,2,4-oxadiazole (B8745197) derivatives have been identified as inhibitors of the 5-hydroxytryptamine1B/D (5-HT1B/D) receptor. nih.gov

While the specific biological targets of this compound are not yet fully elucidated, the known activities of related compounds provide a roadmap for future investigations. The cyclobutyl group, an example of a four-membered ring, can be considered a "non-flat" molecular feature that can enhance target selectivity and improve physicochemical properties. acs.org

Future research to uncover novel biological targets should involve:

High-Throughput Screening: Employing large-scale screening assays against diverse panels of enzymes, receptors, and other protein targets.

Chemical Proteomics: Utilizing chemical probes derived from this compound to identify its protein binding partners in complex biological systems. The synthesis of alkyne-substituted chemical probes has been successfully used to investigate the mechanism of action of other 1,3,4-oxadiazole derivatives. nih.gov

Phenotypic Screening: Assessing the effects of the compound on cellular phenotypes to gain insights into its potential mechanisms of action and therapeutic applications.

Advanced Computational Modeling for Precise Mechanism Elucidation and Lead Optimization

Computational modeling plays an increasingly vital role in modern drug discovery, from hit identification to lead optimization. For this compound, computational approaches can provide invaluable insights into its structure-activity relationships (SAR) and mechanism of action at the molecular level.

Key computational strategies that can be applied include:

Molecular Docking: Predicting the binding mode and affinity of the compound to known and potential biological targets. This can help prioritize experimental validation and guide the design of more potent analogs.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the compound-target complex over time to assess the stability of the interaction and identify key residues involved in binding.

Quantum Mechanics (QM) Calculations: Investigating the electronic properties of the oxadiazole ring and the cyclobutyl substituent to understand their contribution to binding and reactivity. Density functional theory (DFT) calculations have been used to examine the structural and energetic properties of other complex heterocyclic compounds. researchgate.net

Pharmacophore Modeling: Developing a 3D model of the essential chemical features required for biological activity, which can be used to virtually screen for new compounds with similar properties.

These computational studies will be instrumental in refining the structure of this compound to enhance its potency, selectivity, and pharmacokinetic properties.

Design and Synthesis of Hybrid Molecules Incorporating the this compound Motif

The strategy of creating hybrid molecules by combining two or more pharmacophoric scaffolds has proven to be a successful approach in drug discovery. researchgate.net This can lead to compounds with dual or synergistic activities, or improved drug-like properties.

The this compound motif can be incorporated into hybrid molecules with other heterocyclic systems known for their biological relevance, such as:

Triazoles: The combination of oxadiazole and triazole moieties has been explored for the development of new therapeutic agents. researchgate.net

Thiazoles: The phenylthiazole scaffold has been combined with 1,3,4-oxadiazole to create selective and potent antifungal agents. rsc.org

Indoles: Hybrid molecules containing both indole (B1671886) and 1,3,4-oxadiazole rings have been synthesized and evaluated for their pharmacological potential. researchgate.net

The design and synthesis of such hybrid molecules will involve versatile synthetic strategies that allow for the efficient coupling of the different heterocyclic units. The resulting compounds would then be subjected to rigorous biological evaluation to assess their potential as novel therapeutic agents.

Potential Applications Beyond Therapeutic Agents (e.g., materials science, agrochemicals, probes)

The utility of oxadiazole derivatives extends beyond the realm of medicine. Their unique chemical and physical properties make them valuable in various other fields. tandfonline.comresearchgate.net

Materials Science: Oxadiazoles are known for their thermal and chemical stability, as well as their photoluminescent properties. nih.gov These characteristics make them suitable for applications in:

Organic Light-Emitting Diodes (OLEDs): The electron-withdrawing nature of the oxadiazole ring makes it a useful component in conducting systems for OLEDs. mdpi.com

Polymers: Thermally stable polymers incorporating oxadiazole motifs have been developed. researchgate.net

Liquid Crystals: Oxadiazole derivatives have been employed in the creation of supramolecular liquid crystals. tandfonline.com

Agrochemicals: Compounds based on the 1,3,4-oxadiazole core have demonstrated potential as plant protection agents due to their herbicidal, insecticidal, and fungicidal activities. ijper.orgmdpi.comresearchgate.net For example, certain 1,3,4-oxadiazole derivatives have shown activity against tobacco mosaic virus (TMV). nih.gov The development of novel oxadiazole-based agrochemicals could offer new solutions for crop protection. researchgate.netrsc.org

Chemical Probes: The fluorescent properties of some oxadiazole derivatives make them suitable for use as chemical probes in biological imaging. nd.edu.au Radioiodinated diaryl oxadiazole derivatives have been characterized as SPECT probes for the detection of myelin, which could be valuable in monitoring diseases like multiple sclerosis. bohrium.comacs.org The this compound scaffold could be functionalized to create novel probes for various biological targets and processes. nih.govnd.edu.au

Q & A

Q. What are the common synthetic routes for 5-Cyclobutyl-1,3,4-oxadiazol-2-ol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves cyclocondensation of cyclobutyl carbonyl derivatives with hydrazine analogs, followed by oxidation. For example:

- Step 1: React cyclobutyl carbonyl chloride with hydrazine hydrate under reflux to form a hydrazide intermediate.

- Step 2: Cyclize the intermediate using dehydrating agents (e.g., POCl₃ or H₂SO₄) to form the oxadiazole ring.

- Step 3: Oxidize the resulting compound to introduce the hydroxyl group at the 2-position using H₂O₂ or other oxidizing agents .

Key Factors: - Temperature control (reflux vs. room temperature) impacts reaction speed and side-product formation.

- Solvent polarity (e.g., ethanol vs. DMF) affects cyclization efficiency .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify cyclobutyl proton signals (δ 1.5–2.5 ppm) and oxadiazole ring carbons (δ 150–165 ppm). The hydroxyl proton appears as a broad singlet near δ 5–6 ppm .

- IR Spectroscopy: Confirm O–H (3200–3600 cm⁻¹) and C=N/C–O (1600–1700 cm⁻¹) stretches .

- Mass Spectrometry (MS): Verify molecular weight via molecular ion peaks (e.g., m/z 169 for C₆H₈N₂O₂) .

Q. How is purity assessed during synthesis, and what pitfalls arise in purification?

Methodological Answer:

- TLC Monitoring: Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress. Spots are visualized under UV or iodine vapor .

- Recrystallization: Methanol or ethanol is preferred for removing polar impurities. Poor solubility of the cyclobutyl group may require mixed solvents (e.g., CHCl₃:MeOH) .

Pitfalls: - Over-oxidation can degrade the oxadiazole ring.

- Residual hydrazine derivatives may co-crystallize, necessitating repeated washing .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) clarify electronic properties and reactivity?

Methodological Answer:

- DFT Calculations: Model the electron density distribution to predict nucleophilic/electrophilic sites. For example, the hydroxyl group’s lone pairs on oxygen enhance hydrogen-bonding potential .

- Tautomerism Analysis: Compare energy barriers between oxadiazol-2-ol and oxadiazol-2(3H)-one tautomers. Solvent polarity significantly influences tautomeric equilibrium .

Q. What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

- Assay Variability: Standardize microbial strains (e.g., E. coli ATCC 25922) and incubation conditions (pH, temperature) to minimize discrepancies .

- Structural Analog Comparison: Compare 5-cyclobutyl derivatives with 5-cyclopentyl or 5-phenyl analogs to isolate steric/electronic effects on activity .

Q. How can regioselectivity be optimized in oxadiazole ring functionalization?

Methodological Answer:

Q. What are the challenges in analyzing tautomeric equilibria experimentally vs. computationally?

Methodological Answer:

- X-ray Crystallography: Resolves dominant tautomers in the solid state (e.g., oxadiazol-2(3H)-one form in crystals) .

- Solution-Phase NMR: Detects dynamic equilibrium between tautomers, requiring low-temperature or deuterated solvents to "freeze" conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.